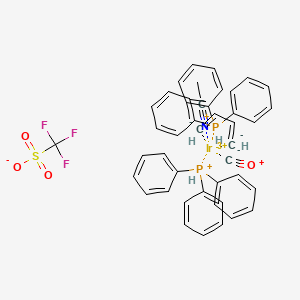
4-Bromo-6-(diphenylamino)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-(diphenylamino)nicotinaldehyde is an organic compound with the molecular formula C18H13BrN2O and a molecular weight of 353.21262 g/mol . This compound is characterized by the presence of a bromine atom at the 4th position and a diphenylamino group at the 6th position on the nicotinaldehyde ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(diphenylamino)nicotinaldehyde typically involves the bromination of 6-(diphenylamino)nicotinaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, reaction time, and reagent concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(diphenylamino)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Bromo-6-(diphenylamino)nicotinic acid.
Reduction: Formation of 4-Bromo-6-(diphenylamino)nicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-6-(diphenylamino)nicotinaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(diphenylamino)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The bromine atom and diphenylamino group play crucial roles in determining the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-(phenylamino)nicotinaldehyde
- 4-Bromo-6-(methylamino)nicotinaldehyde
- 4-Bromo-6-(dimethylamino)nicotinaldehyde
Uniqueness
4-Bromo-6-(diphenylamino)nicotinaldehyde is unique due to the presence of the diphenylamino group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C18H13BrN2O |
|---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
4-bromo-6-(N-phenylanilino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C18H13BrN2O/c19-17-11-18(20-12-14(17)13-22)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H |
InChI Key |
NALVZNRNCOVUAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C(=C3)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


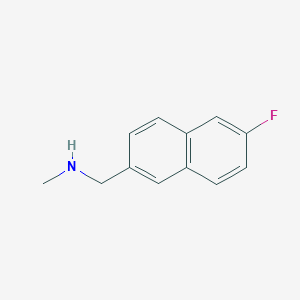
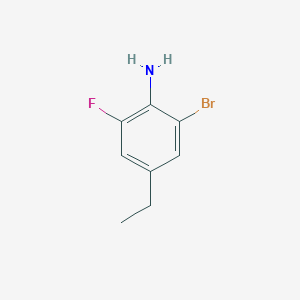
![(6-Amino-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13133307.png)
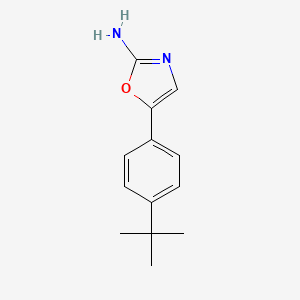

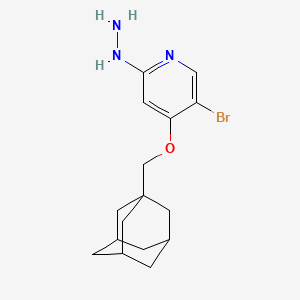
![2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13133323.png)
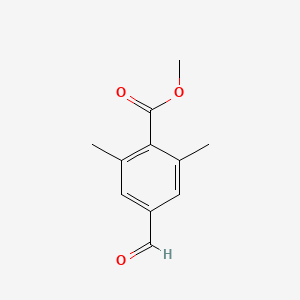

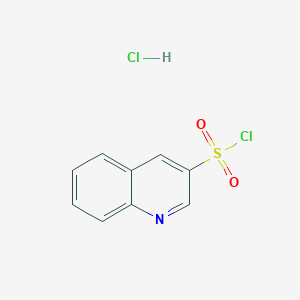
![2-Chloroimidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13133363.png)


